Physicochemical Profile Differentiation: XLogP3-AA and Hydrogen Bond Acceptor Count vs. 4-(Thiophene-2-sulfonylamino)-butyric Acid
The target compound exhibits a computed XLogP3-AA value of 1.9 and 6 hydrogen bond acceptors, distinguishing it from the positional isomer 4-(thiophene-2-sulfonylamino)-butyric acid (CAS 379251-18-0), which has a molecular weight of 249.3 g/mol and fewer rotatable bonds [1]. These differences in lipophilicity and hydrogen bonding capacity directly impact membrane permeability and solubility profiles .
| Evidence Dimension | Computed XLogP3-AA / H-bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA: 1.9; H-bond Acceptors: 6; MW: 263.3 g/mol |
| Comparator Or Baseline | 4-(Thiophene-2-sulfonylamino)-butyric acid: MW 249.3 g/mol, C8H11NO4S2 |
| Quantified Difference | MW difference: +14 g/mol; increased H-bond acceptors and XLogP3-AA relative to smaller scaffold. |
| Conditions | In silico computed properties (PubChem, XLogP3 algorithm). |
Why This Matters
This scaffold's distinct lipophilicity and hydrogen bonding profile makes it a non-interchangeable starting point for optimizing pharmacokinetic properties in lead series.
- [1] PubChem. (2026). Compound Summary for CID 3836483, 3-Methyl-2-(thiophene-2-sulfonamido)butanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-methyl-2-_thiophene-2-sulfonamido_butanoic-acid View Source
